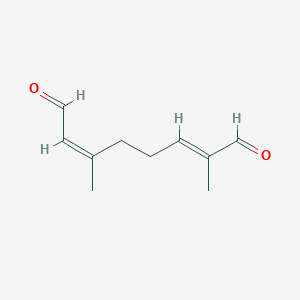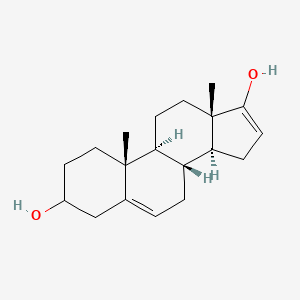
1-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carboxamide, also known as formamide, is an organic compound with the formula HCONH₂. It is the simplest amide derived from formic acid. This compound is a colorless liquid that is miscible with water and has a faint ammonia-like odor. It is widely used in various chemical processes and has significant industrial and research applications.
Vorbereitungsmethoden
1-Carboxamide can be synthesized through several methods:
Direct Amidation: This involves the reaction of formic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst to proceed efficiently.
Hydrolysis of Formamide Derivatives: Formamide can be obtained by hydrolyzing formamide derivatives such as formamide esters.
Industrial Production: On an industrial scale, this compound is produced by the catalytic reaction of carbon monoxide with ammonia in the presence of a suitable catalyst.
Analyse Chemischer Reaktionen
1-Carboxamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and ammonia.
Dehydration: When heated, this compound can dehydrate to form hydrogen cyanide and water.
Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methylamine using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. It is also employed in the production of pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of protein denaturation and as a cryoprotectant in biological samples.
Medicine: It serves as an intermediate in the synthesis of various drugs and is used in the formulation of certain medications.
Industry: this compound is used in the production of resins, plastics, and adhesives. It is also employed in the manufacture of paper and textiles.
Wirkmechanismus
The mechanism of action of 1-Carboxamide involves its ability to form hydrogen bonds with other molecules. This property makes it an effective solvent and reagent in various chemical reactions. In biological systems, this compound can interact with proteins and nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Carboxamide can be compared with other similar compounds such as:
Acetamide (CH₃CONH₂): Acetamide is another simple amide with a similar structure but has a methyl group instead of a hydrogen atom. It has different physical properties and applications.
Formic Acid (HCOOH): Formic acid is the parent compound of this compound. While formic acid is a carboxylic acid, this compound is an amide, leading to different chemical behaviors.
Urea (H₂NCONH₂): Urea is a diamide of carbonic acid and has two amide groups. It is widely used in fertilizers and has different chemical properties compared to this compound.
Eigenschaften
Molekularformel |
C17H19Cl2N7O |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
1-(2,6-dichloropyridin-4-yl)-1-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)23-25(16)4)24-26(17(20)27)10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H2,20,27)(H,22,24) |
InChI-Schlüssel |
KRBXPLNGUQJDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=CC(=N2)NN(C3=CC(=NC(=C3)Cl)Cl)C(=O)N)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)
![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)


![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
